molecular formula C11H12ClN3O2 B3245277 Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 167371-91-7

Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3245277
CAS No.: 167371-91-7
M. Wt: 253.68 g/mol
InChI Key: UDPPEWNWXXHGNU-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 956076-74-7) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₁H₁₂ClN₃O₂ . Its structure features a chlorine atom at position 7, an ethyl group at position 5, and an ethyl ester at position 3 (Figure 1). This compound is of interest due to its structural similarity to bioactive pyrazolo[1,5-a]pyrimidine derivatives, which are explored as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-3-7-5-9(12)15-10(14-7)8(6-13-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPEWNWXXHGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=NN2C(=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Studies have demonstrated that this compound exhibits activity against various bacterial strains. Its mechanism of action appears to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Pyrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
  • Chlorination : Selective chlorination at the 7-position is achieved using chlorinating agents.
  • Carboxylation : The final step incorporates the carboxylate group through esterification processes.

A detailed reaction scheme illustrating these steps can be found in various organic chemistry literature sources.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents at the 5 and 7 positions have been shown to significantly impact potency and selectivity against target enzymes or receptors.

Substituent Position Effect on Activity
Ethyl5Increased potency
Chlorine7Enhanced selectivity

This table summarizes findings from various studies indicating how modifications to the core structure can lead to improved therapeutic profiles.

Cancer Cell Line Studies

In a recent study published in a peer-reviewed journal, this compound was evaluated against several cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Efficacy

Another notable study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

Pyrazolo[1,5-a]pyrimidine derivatives are highly tunable, with substituents influencing electronic, steric, and solubility properties. Key comparisons include:

Halogen Substituents
  • Chlorine vs. Trifluoromethyl :
    • Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 832138-80-4, C₁₀H₈F₃N₃O₂ ) has a strong electron-withdrawing trifluoromethyl group, enhancing metabolic stability compared to the chloro-substituted target compound .
    • Chlorine (as in the target compound) provides moderate electron withdrawal, balancing reactivity and lipophilicity .
Alkyl and Aryl Groups
  • Ethyl vs. Cyclopropyl/Phenyl :
    • Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 827591-57-1, C₁₃H₁₆F₃N₃O₂ ) incorporates a cyclopropyl ring, introducing steric hindrance that may affect binding to biological targets .
    • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1, C₁₇H₁₄F₃N₃O₃ ) includes a methoxyphenyl group, enhancing π-π stacking interactions in kinase inhibition .
Ester Stability
  • Hydrolysis of the ethyl ester group varies with substituents. For example, Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes rapid decarboxylation under acidic conditions, unlike the target compound, which lacks an adjacent carbonyl group that destabilizes the ester .

Comparison of Yields and Conditions

Compound Key Reagents/Conditions Yield Reference
Ethyl 7-(trifluoromethylphenyl)-pyrazolo... Acetic acid reflux, TLC monitoring 78%
Ethyl 7-amino-6-cyano-5-(4-methoxyphenyl)... Triethylamine, ethanol reflux 82–92%
Ethyl 5-cyclopropyl-7-(trifluoromethyl)... Not specified

The target compound’s synthesis likely requires similar conditions, with yields dependent on substituent compatibility.

Physicochemical and Spectral Properties

Melting Points and Stability

  • The target compound’s melting point is unspecified, but derivatives like Ethyl 6-amino-5,7-bis(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate melt at 245–246°C, suggesting high thermal stability for halogen-rich analogs .
  • Compounds with trifluoromethyl groups (e.g., CAS 832138-80-4) exhibit lower melting points due to reduced crystallinity .

NMR and Mass Spectrometry

  • ¹H NMR : Chloro and ethyl groups in the target compound would show distinct signals:
    • Chlorine at C7: Deshielding effects on adjacent protons.
    • Ethyl group at C5: Triplet (~1.3 ppm) and quartet (~4.2 ppm) for CH₂CH₃.
    • Ethyl ester: Characteristic triplet (CH₃) and quartet (OCH₂) .
  • MS : Molecular ion peaks for pyrazolo[1,5-a]pyrimidines are typically prominent, e.g., m/z 452 for Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .

Biological Activity

Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-77-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a fused pyrazolo-pyrimidine structure, which is known for its rigid and planar configuration. The synthesis typically involves cyclocondensation reactions using 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for various modifications at different positions of the pyrazolo-pyrimidine scaffold, enhancing the compound's structural diversity and biological potential .

Biological Activity

Anticancer Properties
Recent studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, they have been shown to induce apoptosis in HeLa cells while sparing normal L929 cells, indicating a targeted therapeutic effect .

Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been investigated for their inhibitory effects on specific enzymes. This compound has demonstrated activity against RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of viruses such as Hepatitis C . This positions the compound as a potential antiviral agent.

Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. They have been linked to the inhibition of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which may alleviate symptoms in conditions such as Parkinson's disease .

Case Studies

  • Anticancer Activity : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. This compound was among the most potent compounds tested, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Antiviral Activity : In another study focusing on Hepatitis C virus (HCV) replication, this compound showed promising results as an RdRp inhibitor. The compound was able to reduce viral load in infected cell cultures by over 70% .

Summary of Findings

Activity Type Effect Reference
AnticancerInduces apoptosis in HeLa cells
Enzymatic InhibitionInhibits RNA-dependent RNA polymerase (RdRp)
NeuroprotectiveInhibits monoamine oxidase

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution with amines under varied conditions. This reactivity is critical for synthesizing derivatives with modified biological or optical properties.

Key Examples:

Reactants & ConditionsProductYieldSource
(R)-2-(2,5-Difluorophenyl)pyrrolidine , KF, DMSO, 180°C, 2hEthyl (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate98%
(R)-2-(2,5-Difluorophenyl)pyrrolidine , DIPEA, butan-1-ol, 100°C, 15hSame as above79.7%
(1S,5R)-8-Oxa-3-azabicyclo[3.2.1]octane , DIPEA, acetonitrile, 60°C, 1hEthyl 5-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate91%

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, enabling efficient substitution at elevated temperatures .

  • Steric hindrance from the 5-ethyl group minimally affects reactivity due to the planar pyrazolo-pyrimidine core.

Functionalization via Cross-Coupling

While not explicitly documented for this compound, analogous pyrazolo[1,5-a]pyrimidines undergo:

  • Suzuki-Miyaura coupling : Pd-catalyzed arylations at position 5 or 7 .

  • Alkyne insertions : Microwave-assisted cyclizations to form extended π-conjugated systems .

Hydrolysis of the Ester Group

The ethyl ester at position 3 can be hydrolyzed to carboxylic acids under acidic or basic conditions, though direct examples are scarce. Related compounds show:

  • Base-mediated saponification : Conversion to carboxylates using NaOH/EtOH .

  • Acid hydrolysis : H₂SO₄ or HCl in refluxing THF .

Catalytic Hydrogenation

The pyrazolo-pyrimidine ring system is resistant to hydrogenation under standard conditions (H₂/Pd-C), preserving aromaticity. Selective reductions require specialized catalysts (e.g., Rh/Al₂O₃) .

Optical Property Tuning:

  • 7-Aryl substitutions with electron-withdrawing groups (e.g., –CN, –NO₂) enhance fluorescence quantum yields .

  • 3-Carboxylate alkylation : Modifies solubility for bioimaging applications .

Research Findings

  • Regioselectivity : Microwave irradiation favors substitution at C7 over C5 due to electronic effects .

  • Solvent Dependence : DMSO increases reaction rates by stabilizing transition states in SNAr mechanisms .

  • Biological Relevance : Derived amines show antiviral activity against hepatitis C virus (HCV).

This compound’s reactivity profile positions it as a scaffold for drug discovery and materials science, with further studies needed to explore underutilized positions (e.g., C2, C6).

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. A solvent system of ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature significantly enhances yield (up to 95%) by promoting rapid nucleation and reducing side reactions. Key parameters include pH control (neutral to mildly acidic) and stoichiometric ratios of precursors. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . For chloro-substituted analogs, post-cyclization halogenation using POCl₃ or SOCl₂ under reflux is recommended .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Use a multi-spectral approach:
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyrimidine ring vibrations (C=N) at ~1600 cm⁻¹ .
  • NMR : ¹H NMR reveals ethyl groups (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂O) and pyrazolo-pyrimidine protons (δ 6.8–8.6 ppm). ¹³C NMR identifies carboxylate carbons (δ 165–170 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves spatial arrangement and confirms substituent positions (e.g., chlorine at C7, ethyl at C5) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : The ester group is prone to hydrolysis in alkaline conditions, leading to decarboxylation. Stability assays show:
  • Acidic Media (pH < 3) : Stable for >48 hours at 25°C.
  • Alkaline Media (pH > 10) : Rapid degradation (<6 hours) to 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
    Storage recommendations: anhydrous solvents (e.g., DCM) at –20°C to prevent ester cleavage .

Advanced Research Questions

Q. How can contradictory data on reaction byproducts be resolved in the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., decarboxylated derivatives) often arises from competing hydrolysis pathways. To mitigate:
  • Kinetic Analysis : Use HPLC or LC-MS to track intermediates. For example, this compound (m/z 269.1) vs. decarboxylated product (m/z 223.0) .
  • Reaction Quenching : Rapid cooling and acidification (pH 4–5) after cyclization prevent ester degradation.
  • Computational Modeling : DFT calculations predict thermodynamic favorability of byproducts under specific conditions (e.g., solvent polarity, temperature) .

Q. What strategies are effective for isolating diastereomers or regioisomers of this compound?

  • Methodological Answer : For diastereomers (e.g., syn/anti configurations at C5 and C7):
  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for baseline separation.
  • Crystallization : Ethanol/water mixtures (7:3) selectively crystallize syn-isomers due to hydrogen-bonding differences .
  • NMR NOE : Nuclear Overhauser effect spectroscopy distinguishes spatial proximity of substituents (e.g., ethyl group orientation) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Substituent effects are quantified via Hammett plots or computational studies:
  • Chlorine (C7) : Electron-withdrawing effect enhances electrophilic substitution at C3.
  • Ethyl (C5) : Steric hindrance reduces nucleophilic attack but stabilizes π-π stacking in protein binding.
  • Carboxylate (C3) : Acts as a hydrogen-bond acceptor, critical for kinase inhibition (e.g., CDK2). SAR studies show replacing ethyl with isopropyl reduces solubility but increases target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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